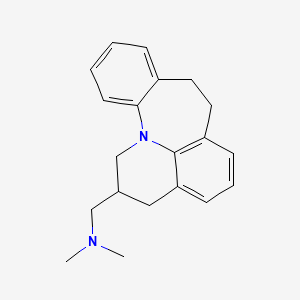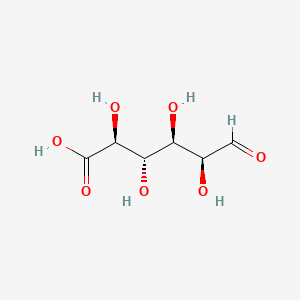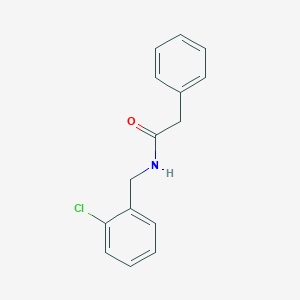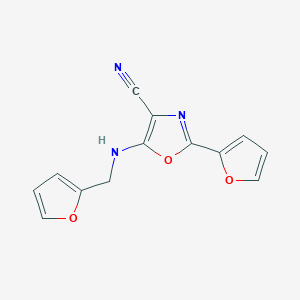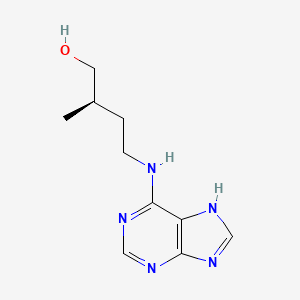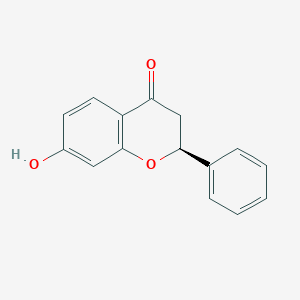![molecular formula C17H14N2O3 B1221603 2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid CAS No. 352548-58-4](/img/structure/B1221603.png)
2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid derivatives often involves intricate processes, including the Ullmann coupling between 2-chlorobenzoic acids and amino acids, providing a valuable method for preparing substituted 1-acetyl-1H-indol-3-yl acetates (Dominguez, Xiao, & Kirsch, 2009). Additionally, microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids have been employed for rapid synthesis of such derivatives (Parshotam, Brazier, Bovill, & Osborn, 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives reveals their complexity and versatility. These structures are pivotal for understanding their reactivity and properties. For instance, studies on discrete molecular complexes and coordination polymers with various metals have provided insights into their structural intricacies and potential for gas sensing properties (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).
Chemical Reactions and Properties
The chemical reactivity of these derivatives is highlighted through various functionalization reactions, such as Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, showcasing the ability to modify these molecules at specific positions to introduce new functional groups (Li, Cai, Ji, Yang, & Li, 2016).
Scientific Research Applications
Synthesis and Characterization
Research into compounds similar to "2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid" often focuses on their synthesis and chemical properties. For example, studies on salicylic acid derivatives highlight efforts to find alternatives to acetylsalicylic acid due to its adverse effects, despite its medicinal benefits (Tjahjono et al., 2022). Another area of interest is the synthesis of indole and benzothiazole derivatives, known for their broad spectrum of biological activities. These compounds are crucial in developing new drugs and materials, showcasing the diversity of applications ranging from medicinal chemistry to industry (Zhilitskaya et al., 2021).
Biological Activity and Health Implications
Several studies explore the biological activities of compounds structurally related to "this compound," focusing on their antioxidant, antimicrobial, and potential therapeutic effects. For instance, research on natural carboxylic acids from plants, such as benzoic acid and its derivatives, discusses their antioxidant and antimicrobial properties, indicating their significance in drug development and disease prevention (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the microbiota-derived metabolites of aromatic amino acids, including indole and its derivatives, play essential roles in gut health and the prevention of diseases such as non-alcoholic fatty liver disease (NAFLD), showcasing the interplay between microbial metabolism and human health (Shcherbakova et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . These changes could potentially be caused by this compound as well.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes, thereby modulating biochemical pathways . This compound can form hydrogen bonds with enzymes and proteins, which can lead to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in inflammatory responses and cancer progression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation . It can also interact with DNA and RNA, affecting gene expression . These interactions can result in changes in cellular functions, such as altered metabolic pathways and disrupted cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for determining the compound’s efficacy and safety in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
properties
IUPAC Name |
2-[(1-acetylindol-3-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)19-10-15(12-6-3-5-9-16(12)19)18-14-8-4-2-7-13(14)17(21)22/h2-10,18H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYUJQLWWXSHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353839 | |
| Record name | 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352548-58-4 | |
| Record name | 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




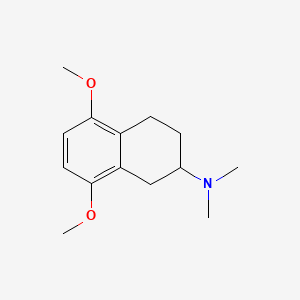
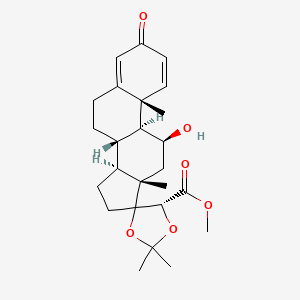

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)


![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
